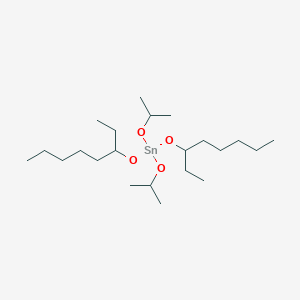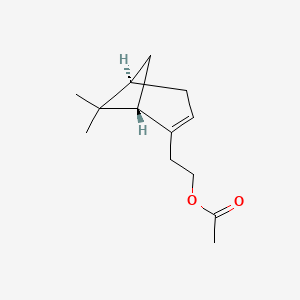![molecular formula C16H11NS B13821177 2-Methylphenanthro[2,1-d]thiazole CAS No. 21917-91-9](/img/structure/B13821177.png)
2-Methylphenanthro[2,1-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenanthro[2,1-d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylphenanthro[2,1-d]thiazole can be synthesized through the oxidative cyclization of 2-thioacetylaminophenanthrene . This process involves the use of oxidizing agents to facilitate the cyclization reaction, forming the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylphenanthro[2,1-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Methylphenanthro[2,1-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylphenanthro[2,1-d]thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate enzymatic activities and receptor functions, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthro[2,1-d]thiazole: Lacks the methyl group at position 2.
2-Phenylthiazole: Contains a phenyl group instead of the phenanthrene moiety.
Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring.
Uniqueness: 2-Methylphenanthro[2,1-d]thiazole is unique due to the presence of the phenanthrene moiety, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other thiazole derivatives and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
21917-91-9 |
|---|---|
Molekularformel |
C16H11NS |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-methylnaphtho[1,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C16H11NS/c1-10-17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18-10/h2-9H,1H3 |
InChI-Schlüssel |
ZPYGSEZNEZRJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)



![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)

![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)

